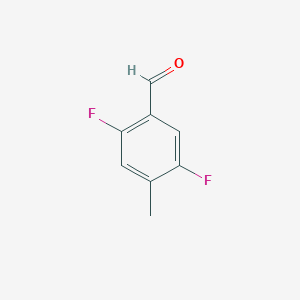

2,5-Difluoro-4-methylbenzaldehyde

Description

Contextualization within Halogenated Benzaldehyde (B42025) Chemistry

Halogenated benzaldehydes are a class of aromatic aldehydes where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). This substitution significantly alters the electronic properties of the benzene ring and the reactivity of the aldehyde group.

The introduction of halogen atoms, particularly fluorine, can have several profound effects on a molecule's properties. epa.gov Fluorine's high electronegativity can influence the acidity of nearby protons and the reactivity of other functional groups. acs.org In the context of medicinal chemistry, the inclusion of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in cell membrane permeability. epa.govorgsyn.org Consequently, about one-third of drugs in clinical trials contain halogen atoms. epa.gov

The specific positioning of the two fluorine atoms and the methyl group in 2,5-Difluoro-4-methylbenzaldehyde creates a distinct electronic environment around the benzene ring, influencing its reactivity in various chemical transformations.

Significance of Benzaldehyde Scaffolds in Organic Synthesis

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis. The aldehyde functional group is highly versatile and can participate in a wide array of chemical reactions, including:

Nucleophilic addition reactions: Forming alcohols, cyanohydrins, and imines.

Wittig reactions: Creating alkenes.

Condensation reactions: Such as the aldol (B89426) condensation and Knoevenagel condensation, which are crucial for forming carbon-carbon bonds.

Oxidation and reduction reactions: Yielding carboxylic acids and benzyl (B1604629) alcohols, respectively.

This reactivity makes benzaldehyde scaffolds essential for the synthesis of a vast range of organic molecules, from pharmaceuticals and agrochemicals to fragrances and polymers. chemicalbook.comprepchem.comnih.gov In drug discovery, the benzaldehyde moiety serves as a versatile starting point for constructing complex molecular architectures that can interact with biological targets. chemicalbook.com The ability to readily modify the benzaldehyde structure allows for the generation of large libraries of compounds for screening and optimization of lead compounds. chemicalbook.com

Overview of Research Trajectories for this compound

While extensive research specifically detailing the applications of this compound is not yet widespread in publicly available literature, its structural features suggest several potential research avenues. Given its nature as a halogenated benzaldehyde, its primary role is likely as an intermediate in the synthesis of more complex molecules.

One plausible synthetic route to this compound could involve the oxidation of the corresponding toluene (B28343) derivative, 2,5-difluoro-4-methyltoluene. The synthesis of substituted benzaldehydes from toluenes is a common industrial method. uni.lu Another potential pathway could involve the reduction of a precursor such as 2,5-Difluoro-4-methyl-benzoyl chloride. The synthesis of this benzoyl chloride from 2,5-Difluoro-4-methylbenzoic acid has been documented, suggesting the benzoic acid as a likely precursor. chemicalbook.com

The presence of the difluoro-methyl-substituted phenyl ring makes this compound a valuable synthon for introducing this specific moiety into larger molecules. Research trajectories for this compound are therefore likely to be in areas where this particular substitution pattern is desirable, such as:

Medicinal Chemistry: As a building block for novel therapeutic agents where the fluorine atoms can enhance pharmacological properties. epa.govorgsyn.org

Materials Science: For the synthesis of specialized polymers, liquid crystals, or other materials where the unique electronic properties of the fluorinated ring can be exploited.

Agrochemicals: In the development of new pesticides and herbicides, where halogenation is a common strategy to enhance bioactivity.

Further research and publication of experimental data are needed to fully elucidate the specific reactivity and applications of this promising chemical intermediate.

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWOEUBXPUQBIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of 2,5 Difluoro 4 Methylbenzaldehyde

Aldehyde Functional Group Transformations

The aldehyde group is a primary site for chemical modification, enabling the construction of more complex molecules.

The carbonyl carbon of 2,5-Difluoro-4-methylbenzaldehyde is electrophilic and readily undergoes condensation reactions with nitrogen-based nucleophiles. These reactions typically involve the formation of a tetrahedral intermediate followed by the elimination of a water molecule to form a carbon-nitrogen double bond.

Imine Formation: Reaction with primary amines yields imines, also known as Schiff bases. These reactions are fundamental in the synthesis of various ligands, catalysts, and biologically active compounds. The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium toward the product.

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime. This reaction proceeds similarly to imine formation and is often used for the protection of the aldehyde group or as an intermediate in the synthesis of other functional groups like nitriles.

A prominent example of condensation chemistry involving substituted benzaldehydes is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound (containing electron-withdrawing groups) to the aldehyde, followed by dehydration. wikipedia.orgsigmaaldrich.com For instance, the reaction of a benzaldehyde (B42025) with malononitrile, often catalyzed by a weak base like piperidine (B6355638) or under various conditions including microwave irradiation or using solid-phase catalysts, yields a benzylidenemalononitrile (B1330407) derivative. wikipedia.orgnih.gov This type of reaction is crucial in the synthesis of functional dyes and polymers. nih.govencyclopedia.pub Specifically, in the synthesis of certain BODIPY dyes, a Knoevenagel-type condensation is employed to extend the π-conjugation of the dye core using a substituted benzaldehyde, which shifts the absorption to longer wavelengths. encyclopedia.pubnih.gov

| Reaction Type | Reagent | Product | Typical Conditions |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalyst, removal of water |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Product | Basic catalyst (e.g., piperidine), various solvents |

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2,5-Difluoro-4-methylbenzoic acid. This transformation is a common step in organic synthesis. Various oxidizing agents can be employed, with the choice depending on the desired selectivity and reaction conditions.

Common methods for the oxidation of aldehydes to carboxylic acids include the use of:

Potassium permanganate (B83412) (KMnO₄)

Chromium-based reagents like Jones reagent (CrO₃/H₂SO₄)

Silver oxide (Ag₂O) in the Tollens' test

Hydrogen peroxide (H₂O₂), often with a catalyst. researchgate.net

The reactivity of substituted benzaldehydes in oxidation reactions can be influenced by the electronic effects of the substituents on the ring. researchgate.net For this compound, the electron-withdrawing fluorine atoms and the electron-donating methyl group will modulate the electron density at the aldehyde, but the transformation to the carboxylic acid is generally efficient.

The polarized carbon-oxygen double bond of the aldehyde is susceptible to nucleophilic attack, leading to a variety of addition products. masterorganicchemistry.comlibretexts.org The initial addition of a nucleophile results in a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org

Carbonyl Addition Reactions:

Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgBr) act as powerful carbon-based nucleophiles. masterorganicchemistry.com The addition of a Grignard reagent to this compound, followed by an acidic workup, results in the formation of a secondary alcohol. masterorganicchemistry.commasterorganicchemistry.com

Wittig Reaction: This reaction provides a powerful method for alkene synthesis by reacting an aldehyde with a phosphorus ylide (Wittig reagent). organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reaction of this compound with an appropriate ylide would yield a substituted styrene (B11656) derivative, with the geometry of the resulting alkene depending on the nature of the ylide. organic-chemistry.orgwikipedia.org

Carbonyl Reduction Reactions: The aldehyde group can be reduced to a primary alcohol, (2,5-difluoro-4-methylphenyl)methanol. This is a fundamental transformation achieved with various reducing agents.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comyoutube.comyoutube.com The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695). NaBH₄ is generally preferred for its safety and functional group tolerance, as it does not typically reduce esters or carboxylic acids. masterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful and less selective reducing agent than NaBH₄. youtube.combyjus.comwikipedia.org It can reduce aldehydes, ketones, esters, and carboxylic acids. masterorganicchemistry.comyoutube.com Due to its high reactivity, particularly with protic solvents like water and alcohols, LiAlH₄ reactions must be conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.combyjus.com

| Reaction | Reagent | Initial Product | Final Product (after workup) |

| Grignard Addition | R-MgX | Magnesium Alkoxide | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Oxaphosphetane | Alkene |

| Reduction | Sodium Borohydride (NaBH₄) | Alkoxide | Primary Alcohol |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Aluminum Alkoxide | Primary Alcohol |

Aromatic Ring Functionalization

The substituents on the benzene (B151609) ring—two fluorine atoms, a methyl group, and a formyl (aldehyde) group—dictate the reactivity and regioselectivity of further functionalization on the ring.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. dalalinstitute.commasterorganicchemistry.com The rate and position of the substitution are determined by the combined electronic effects of the existing substituents.

Directing Effects of Substituents:

-CHO (Formyl group): Strongly deactivating and meta-directing due to its electron-withdrawing resonance and inductive effects.

-F (Fluoro groups): Deactivating due to a strong electron-withdrawing inductive effect, but ortho, para-directing due to electron-donating resonance effects. uci.edu

-CH₃ (Methyl group): Activating and ortho, para-directing due to electron-donating inductive and hyperconjugation effects. uci.edu

In the this compound system, these effects are in competition. The aldehyde group deactivates the entire ring, making EAS reactions more difficult than on benzene itself. The available positions for substitution are C3 and C6. The directing influences are as follows:

Position C3: Ortho to the -CHO group (unfavored), ortho to the C2-F, meta to the C4-CH₃, and meta to the C5-F.

Position C6: Ortho to the -CHO group (unfavored), ortho to the C5-F, meta to the C2-F, and meta to the C4-CH₃.

The presence of strongly electron-withdrawing fluorine atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SₙAr). This is particularly relevant in the synthesis of complex molecules like BODIPY (boron-dipyrromethene) dyes. colab.ws

BODIPY dyes are known for their excellent photophysical properties. mdpi.comrsc.org Their synthesis often involves the acid-catalyzed condensation of an aldehyde with two equivalents of a pyrrole (B145914) derivative, followed by oxidation and complexation with a boron source, typically BF₃·OEt₂. nih.govmdpi.com

In this context, this compound can be used as the aldehyde precursor to install a 2,5-difluoro-4-methylphenyl group at the meso-position of the BODIPY core. The electronic properties of this fluorinated substituent can fine-tune the photophysical characteristics of the resulting dye. rsc.org

Furthermore, the BODIPY core itself, once formed, can undergo substitution reactions. While electrophilic substitution is common on the pyrrolic rings of the BODIPY scaffold nih.gov, the fluorinated aryl substituent at the meso-position can also be a site for reaction. Dyes containing halogenated rings can undergo nucleophilic substitution, allowing for post-synthetic modification. researchgate.netrsc.org For example, a 3,5-dichloroBODIPY can be substituted with various nucleophiles. researchgate.netrsc.org Although this refers to substitution on the core, the principles of SₙAr on the fluorinated meso-phenyl ring could be similarly applied for further functionalization, where the fluorine atoms act as leaving groups when activated by the electron-deficient nature of the system.

Cross-Coupling Reactions of Halogenated Benzaldehyde Derivatives

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov Halogenated derivatives of this compound are valuable substrates in these transformations, which typically employ a palladium or other transition metal catalyst. nih.govsigmaaldrich.com The reactivity of the aryl halide in these reactions generally follows the order I > OTf > Br > Cl. libretexts.org

Common cross-coupling reactions applicable to derivatives of this compound include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an aryl halide. libretexts.orgorganic-chemistry.org It is a widely used method for creating biaryl linkages. The reaction is typically catalyzed by a palladium complex and requires a base to activate the organoboron reagent. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This method is particularly useful for synthesizing arylalkynes. libretexts.org

Heck Reaction: While not explicitly detailed for this specific benzaldehyde in the provided context, the Heck reaction is a fundamental cross-coupling method that couples aryl halides with alkenes.

Stille Coupling: This reaction involves the coupling of an organotin compound with an aryl halide, also catalyzed by palladium. libretexts.org

The choice of catalyst, ligands, base, and solvent system is crucial for optimizing these reactions to achieve high yields and selectivity. nih.govsigmaaldrich.com

Synthesis of Complex Organic Intermediates

The unique combination of functional groups in this compound makes it an ideal starting material for the synthesis of a variety of complex organic intermediates with potential applications in medicinal chemistry and materials science.

Chalcones are a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.gov They are precursors to flavonoids and are known for a wide range of biological activities. nih.gov The synthesis of chalcones often involves the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone (B1666503) in the presence of a base. nih.gov

For example, a substituted benzaldehyde can be reacted with an appropriate acetophenone derivative in ethanol with a base like potassium hydroxide (B78521) to yield the corresponding chalcone (B49325). nih.gov These chalcone structures can then serve as scaffolds for further chemical modifications.

Quinazolines are nitrogen-containing heterocyclic compounds that are prevalent in many natural products and pharmacologically active molecules. nih.gov There are numerous synthetic routes to quinazolines, often involving the cyclization of appropriately substituted aniline (B41778) derivatives. nih.govorganic-chemistry.orgresearchgate.net

One common strategy involves the reaction of a 2-aminobenzaldehyde (B1207257) or a related derivative with a source of carbon and nitrogen. For instance, the reaction of 2-aminobenzylamines with aldehydes can yield quinazolines through a copper-catalyzed aerobic oxidative cyclization. nih.gov Transition metal catalysts, including those based on iron, manganese, and titanium, have been employed to facilitate the synthesis of quinazolines from various starting materials. nih.govnih.gov

Boronic acids and their corresponding esters are highly valuable synthetic intermediates due to their stability, ease of handling, and versatility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. nih.govsigmaaldrich.comsciforum.net Boronic esters are often preferred over boronic acids as they are less polar and can be easier to handle and purify. sciforum.net

The synthesis of boronic esters from aryl halides can be achieved through several methods. One common approach involves the reaction of an aryl lithium or Grignard reagent with a trialkyl borate, followed by acidic workup and esterification with a diol like pinacol. Another method is the palladium-catalyzed borylation of aryl halides with a diboron (B99234) reagent such as bis(pinacolato)diboron. google.comorganic-chemistry.org These reactions provide a direct route to aryl boronic esters, which can then be used in a wide array of synthetic transformations. sigmaaldrich.comorganic-chemistry.org

Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2,5-Difluoro-4-methylbenzaldehyde. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—researchers can deduce the connectivity and chemical environment of each atom within the molecule.

In ¹H NMR analysis of this compound, the distinct electronic environments of the protons result in characteristic signals. The aldehydic proton (CHO) is expected to appear as a singlet significantly downfield, typically in the range of 9.9 to 10.3 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region would show two signals corresponding to the two protons on the benzene (B151609) ring. The proton at the C3 position and the proton at the C6 position will exhibit splitting patterns due to coupling with the adjacent fluorine atoms. The methyl group (CH₃) protons will appear as a singlet further upfield, generally around 2.3-2.5 ppm.

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, with a chemical shift typically observed between 188 and 193 ppm. The aromatic carbons show a range of signals, with the carbons directly bonded to fluorine (C2 and C5) exhibiting large C-F coupling constants. The chemical shifts of these carbons are also influenced by the electron-withdrawing nature of the fluorine atoms. The carbon of the methyl group (CH₃) is found in the upfield region of the spectrum, usually around 15-22 ppm.

Fluorine-19 NMR is an indispensable tool for characterizing organofluorine compounds due to its high sensitivity and wide range of chemical shifts. wikipedia.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C2 and C5 positions. The chemical shifts for fluorine atoms on an aromatic ring typically fall within the range of +80 to +170 ppm relative to a CFCl₃ standard. ucsb.edu These signals will likely appear as complex multiplets due to coupling with each other (³JF-F) and with the neighboring aromatic protons (³JH-F and ⁴JH-F). This technique is highly valuable for confirming the substitution pattern of the fluorine atoms on the benzene ring. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the molecule's structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₈H₆F₂O. The monoisotopic mass of the compound is calculated to be 156.03867 Da. uni.lu HRMS analysis is essential to distinguish the target compound from other isomers or compounds with the same nominal mass. The accuracy of HRMS is typically within 5 ppm, providing a high degree of confidence in the assigned molecular formula. nih.gov

Predicted HRMS Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 157.04595 |

| [M+Na]⁺ | 179.02789 |

| [M-H]⁻ | 155.03139 |

| [M+NH₄]⁺ | 174.07249 |

| [M+K]⁺ | 195.00183 |

| [M]⁺ | 156.03812 |

Data sourced from PubChemLite. uni.lu

Both Electron Impact (EI) and Electrospray Ionization (ESI) are valuable mass spectrometry techniques for analyzing this compound. EI is a hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. Common fragmentation pathways for benzaldehydes under EI include the loss of the aldehydic proton (M-1), the loss of the formyl group (M-29), and subsequent fragmentation of the aromatic ring. ESI is a softer ionization method, often used in conjunction with liquid chromatography (LC-MS). rsc.org It typically results in the observation of the protonated molecule [M+H]⁺ or other adducts, such as [M+Na]⁺, which helps to confirm the molecular weight with minimal fragmentation. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to be dominated by several key absorption bands that confirm the presence of its principal functional groups: the aldehyde, the aromatic ring, and the carbon-fluorine bonds.

A prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. For aromatic aldehydes, this band typically appears in the region of 1710-1685 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to aliphatic aldehydes.

The presence of the aldehyde C-H bond gives rise to two characteristic, and often weak, stretching bands in the region of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹. The observation of these bands is a strong indicator of an aldehyde functionality.

The aromatic nature of the molecule is confirmed by several absorptions. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. In-plane C-C stretching vibrations within the benzene ring usually result in a series of sharp bands in the 1600-1450 cm⁻¹ region.

Furthermore, the C-F stretching vibrations will produce strong absorption bands, typically in the 1350-1150 cm⁻¹ region. The exact position of these bands is sensitive to the substitution pattern on the aromatic ring. The C-H bending vibrations of the methyl group are also expected in the fingerprint region of the spectrum.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below, based on typical ranges for similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | 1710 - 1685 |

| Aldehyde | C-H Stretch | 2850 - 2800 & 2750 - 2700 |

| Aromatic | C-H Stretch | 3100 - 3000 |

| Aromatic | C-C Stretch | 1600 - 1450 |

| Alkyl | C-H Bend | ~1450 & ~1375 |

| Fluoroaromatic | C-F Stretch | 1350 - 1150 |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

While a specific single crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature, the principles of such an analysis can be understood from studies on analogous substituted benzaldehydes. nih.gov

In a typical single crystal X-ray diffraction experiment, a small, high-quality crystal of the compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of the diffracted beams are then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined.

For this compound, a single crystal X-ray diffraction study would be expected to provide precise measurements of the C-C bond lengths within the benzene ring, the C-C and C=O bond lengths of the aldehyde group, and the C-F and C-C bond lengths associated with the substituents. It would also reveal the planarity of the benzene ring and the orientation of the aldehyde and methyl groups relative to the ring.

Crystallographic data for a hypothetical analysis of this compound would typically be presented in a table format, including key parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics.

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| R-factor | Value |

Analysis of Intermolecular Interactions and Crystal Packing

The way in which molecules of this compound arrange themselves in the solid state is governed by a variety of intermolecular interactions. An analysis of the crystal packing provides insights into the forces that stabilize the crystal lattice. Studies on other substituted benzaldehydes reveal the common types of interactions that are likely to be present. nih.gov

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also expected. The electron-rich aromatic rings can stack in either a face-to-face or an offset fashion, contributing to the stability of the crystal structure. The presence of fluorine atoms can influence the nature of these π-π interactions.

Halogen bonding, a non-covalent interaction involving a halogen atom, might also be observed. In this case, the fluorine atoms could potentially participate in C-F···π or other weak halogen-based interactions. The interplay of these various non-covalent forces dictates the final three-dimensional architecture of the crystal. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

Information regarding molecular modeling and the conformational preferences of 2,5-Difluoro-4-methylbenzaldehyde is not present in the surveyed literature. Conformational analysis would reveal the most stable three-dimensional arrangements of the atoms and the energy barriers between different conformations.

Prediction of Spectroscopic Parameters

There are no available theoretical predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound. Computational predictions are often used to complement and interpret experimental spectroscopic data.

Theoretical Insights into Reaction Mechanisms

No theoretical studies on the reaction mechanisms involving this compound were identified. Such research would use computational methods to map out the energy profiles of potential reaction pathways, identify transition states, and elucidate the factors controlling the reaction's outcome.

Research Applications of this compound in Advanced Chemical Design and Materials Science

The strategic placement of fluorine atoms on aromatic scaffolds provides a powerful tool for modulating the physicochemical and biological properties of organic molecules. The compound this compound, a substituted benzaldehyde (B42025), serves as a key building block in various advanced chemical applications. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing fluorine atoms, the electron-donating methyl group, and the reactive aldehyde function, make it a valuable precursor in medicinal chemistry and materials science. This article explores its role in the design of bioactive compounds, the development of chemical probes, its contribution to advanced organic materials, and the fundamental principles of how fluorine incorporation tunes molecular properties.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Methods for Synthesis

The efficient synthesis of 2,5-Difluoro-4-methylbenzaldehyde and its analogues is paramount. Future research should pivot from classical, often stoichiometric methods to more advanced and efficient catalytic strategies.

One promising avenue is the direct, late-stage C-H functionalization of a simpler precursor, 2,5-difluorotoluene. Palladium-catalyzed C-H methylation and formylation, potentially using transient directing groups like orthanilic acids, could offer a direct route to the target molecule, bypassing harsher traditional methods. beilstein-journals.orgacs.org Another key area is the catalytic oxidation of the methyl group of 2,5-difluoro-4-methyltoluene. While traditional oxidants like chromium trioxide are effective, future work should focus on greener alternatives. Catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant, in conjunction with catalysts based on manganese, palladium, or other transition metals, represent a more sustainable approach. youtube.com

Furthermore, formylation processes for fluorinated aromatic derivatives, such as the reaction of fluorinated benzenes with carbon monoxide and aluminum chloride at relatively low pressures and temperatures, could be optimized for this specific substitution pattern. google.com Developing catalysts that can selectively formylate the C-H bond para to the methyl group in 1,4-difluoro-2-methylbenzene would be a significant breakthrough.

Table 1: Potential Catalytic Strategies for Synthesis

| Catalytic Method | Precursor | Catalyst Example | Potential Advantages |

| C-H Formylation | 1,4-Difluoro-2-methylbenzene | Pd(II) with transient directing group | High regioselectivity, late-stage functionalization |

| Catalytic Oxidation | 2,5-Difluoro-4-methyltoluene | Mn or Pd-based catalysts with O₂ | Use of green oxidants, improved atom economy |

| Gattermann-Koch Type | 1,4-Difluoro-2-methylbenzene | AlCl₃ with CO/HCl | Direct formylation, potential for high yield |

| Halogen-Exchange | 2,5-Dichloro-4-methylbenzaldehyde | Alkali Fluoride (e.g., KF) | Utilizes readily available chlorinated precursors |

Development of Advanced Functionalized Derivatives with Tunable Properties

The true value of this compound lies in its potential as a building block for advanced functionalized derivatives. The aldehyde group is a versatile handle for a myriad of chemical transformations, including condensation, oxidation, reduction, and addition reactions.

Future research should focus on leveraging the unique electronic properties conferred by the fluorine and methyl substituents. For instance, the aldehyde can undergo Claisen-Schmidt condensation with various ketones to produce novel chalcone (B49325) derivatives. acgpubs.org The fluorine atoms can significantly influence the electronic and steric properties of these chalcones, potentially leading to materials with unique optical or biological activities. acgpubs.org

Another critical area is the development of Schiff base derivatives through condensation with primary amines. wikipedia.org These compounds are known for their applications in coordination chemistry and as antimicrobial agents. The specific substitution pattern of this compound could lead to Schiff bases with enhanced stability or targeted biological activity. Research into creating complex heterocyclic systems, such as fluorenones or 3-aminobenzofurans, starting from this aldehyde is also a promising direction. acs.orgrsc.org

Integration with Sustainable Chemistry Principles

Modern chemical synthesis necessitates adherence to the principles of green chemistry. sigmaaldrich.comimperial.edu Future research on this compound must prioritize sustainability.

This includes developing synthetic routes that maximize atom economy, as defined by Barry Trost. acs.org Catalytic methods, as discussed previously, are inherently more atom-economical than stoichiometric reactions. numberanalytics.com The use of renewable feedstocks and greener solvents is another crucial aspect. numberanalytics.comrsc.orgskpharmteco.com For example, exploring biocatalytic methods, such as using enzymes or whole-cell systems for the synthesis or transformation of the aldehyde, could drastically reduce the environmental footprint. Chemo-enzymatic cascades, which combine chemical and biological steps in a one-pot process, offer an elegant strategy for producing valuable chemicals from renewable sources. rsc.org The use of aqueous extracts from plants like Aloe vera for the bioreduction of aromatic aldehydes to their corresponding alcohols exemplifies a simple, green approach that could be applied to this compound. scielo.org.mx

Reducing the use of protecting groups and unnecessary derivatization steps is another core principle of green chemistry that should guide future synthetic designs. acs.org The development of one-pot, multi-component reactions starting from this compound would be a significant step in this direction.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The incorporation of fluorine atoms into organic molecules is a well-established strategy for modifying their physical and chemical properties, making them highly valuable in materials science. beilstein-journals.org The unique electronic nature of the C-F bond can influence properties such as thermal stability, lipophilicity, and electronic behavior.

Future interdisciplinary research should explore the use of this compound as a precursor for novel functional materials. For example, it could be used to synthesize fluorinated polymers, liquid crystals, or organic light-emitting diode (OLED) materials. The specific substitution pattern may lead to materials with tailored properties, such as enhanced charge transport or specific self-assembly characteristics.

Collaboration between synthetic chemists and materials scientists will be essential to design and synthesize derivatives with desired functionalities. For example, creating polymers from benzoxazine (B1645224) monomers derived from this aldehyde could lead to highly crosslinked materials with superior thermal and mechanical properties, where the fluorine atoms contribute to flame retardancy and chemical resistance. researchgate.net

Unexplored Reactivity Patterns and Selectivity Control

The interplay of the two fluorine atoms, a methyl group, and an aldehyde on a single aromatic ring creates a complex electronic landscape that could lead to unexplored reactivity patterns. A key area for future research is to understand and control the chemoselectivity and regioselectivity of reactions involving this molecule. youtube.com

For instance, in reactions involving nucleophilic aromatic substitution (SNAr), the positions activated by the aldehyde and fluorine groups could lead to interesting and potentially tunable selectivity. acgpubs.org The solvent and reaction conditions could play a critical role in directing the outcome of such reactions. acgpubs.org

Furthermore, the aldehyde group itself can be masked to allow for functionalization at other positions on the ring. The use of stable aluminum hemiaminal intermediates, for example, can protect the aldehyde during cross-coupling reactions with organometallic reagents, enabling the synthesis of a wide variety of substituted benzaldehydes that would otherwise be difficult to access. acs.org Investigating the directing group ability of the aldehyde (or a transiently formed imine) in metal-catalyzed C-H functionalization reactions could unlock novel ways to selectively introduce new substituents at the ortho positions. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-Difluoro-4-methylbenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or Friedel-Crafts alkylation of pre-functionalized benzaldehyde derivatives. For example, substituting fluorine atoms onto a methylbenzaldehyde scaffold under controlled conditions (e.g., using HF or fluorinating agents like DAST) . Optimize reaction parameters (temperature, solvent polarity, catalyst) using Design of Experiments (DoE) to maximize yield. Ethanol or DMF with acetic acid as a catalyst, under reflux for 4–6 hours, is typical for similar benzaldehyde derivatives . Purity can be enhanced via vacuum distillation or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : Use NMR to resolve fluorine environments (δ -110 to -160 ppm for aromatic F) and NMR to identify aldehyde protons (δ 9.8–10.2 ppm). Methyl groups (δ 2.3–2.6 ppm) may show coupling with adjacent fluorines .

- HPLC/GC : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (non-polar column) to assess purity (>97% by GC with flame ionization detection) .

- IR : Confirm aldehyde functionality via C=O stretch (~1700 cm) and C-F stretches (1000–1300 cm).

Q. How do storage conditions impact the stability of this compound, and what degradation products might form?

- Methodological Answer : Store at 0–6°C in amber glass under inert gas (argon/nitrogen) to prevent oxidation of the aldehyde group to carboxylic acid or dimerization. Monitor degradation via periodic HPLC analysis; common impurities include 2,5-difluoro-4-methylbenzoic acid (oxidation product) .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient positions (ortho/para to fluorine). Fluorine’s electron-withdrawing effect activates the ring for NAS at the 4-methyl-adjacent position. Validate predictions experimentally using kinetic studies with model nucleophiles (e.g., amines or thiols) .

Q. What strategies resolve contradictions in reported purity or spectral data for this compound across studies?

- Methodological Answer : Cross-validate analytical results using orthogonal techniques:

- Discrepancies in purity (e.g., >93% GC vs. >97% HPLC) may arise from column selectivity. Use ion-pair HPLC for polar impurities or GC-MS for volatile byproducts .

- For NMR conflicts, compare data with fluorinated benzaldehyde analogs and verify solvent/deuterated agent effects (e.g., DMSO-d vs. CDCl).

Q. How does this compound perform as a building block in synthesizing fluorinated pharmaceuticals?

- Methodological Answer : Its aldehyde group enables condensation with amines (e.g., to form Schiff bases) or participation in multicomponent reactions (Ugi, Passerini). For example, react with hydrazines to generate triazole precursors for antifungal agents . Fluorine substitution enhances metabolic stability and bioavailability in drug candidates, as seen in fluorinated benzaldehyde-derived kinase inhibitors .

Q. What role does steric hindrance from the 4-methyl group play in directing regioselectivity during cross-coupling reactions?

- Methodological Answer : The methyl group at position 4 sterically blocks coupling at the adjacent position, favoring reactions at the less hindered 2- or 6-positions. Test via Suzuki-Miyaura coupling with aryl boronic acids; analyze regioselectivity using NMR or X-ray crystallography of products .

Methodological Notes for Data Interpretation

- Contradictory Purity Reports : Always cross-check with at least two analytical methods (e.g., GC + HPLC) and reference certified standards .

- Reaction Optimization : Use response surface methodology (RSM) to balance competing factors (yield vs. reaction time) in fluorine substitution reactions .

- Biological Assays : When testing bioactivity, include fluorinated analogs without the methyl group as controls to isolate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.